cIAP1 Ligand-Linker Conjugates 1

Description

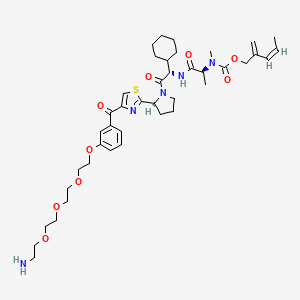

cIAP1 Ligand-Linker Conjugates 1: is a compound composed of an inhibitor of apoptosis protein (IAP) ligand for the E3 ubiquitin ligase and a proteolysis-targeting chimera (PROTAC) linker . This compound is particularly useful in the development of specific and non-genetic IAP-dependent protein erasers (SNIPERs) .

Properties

Molecular Formula |

C41H59N5O9S |

|---|---|

Molecular Weight |

798.0 g/mol |

IUPAC Name |

[(Z)-2-methylidenepent-3-enyl] N-[(2S)-1-[[(1S)-2-[(2S)-2-[4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]benzoyl]-1,3-thiazol-2-yl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C41H59N5O9S/c1-5-11-29(2)27-55-41(50)45(4)30(3)38(48)44-36(31-12-7-6-8-13-31)40(49)46-18-10-16-35(46)39-43-34(28-56-39)37(47)32-14-9-15-33(26-32)54-25-24-53-23-22-52-21-20-51-19-17-42/h5,9,11,14-15,26,28,30-31,35-36H,2,6-8,10,12-13,16-25,27,42H2,1,3-4H3,(H,44,48)/b11-5-/t30-,35-,36-/m0/s1 |

InChI Key |

VRIPTOPZFCHVHG-CAMYFPOLSA-N |

Isomeric SMILES |

C/C=C\C(=C)COC(=O)N(C)[C@@H](C)C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCOCCN |

Canonical SMILES |

CC=CC(=C)COC(=O)N(C)C(C)C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCOCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cIAP1 Ligand-Linker Conjugates 1 involves the conjugation of an IAP ligand to a PROTAC linker. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail . the general approach involves standard organic synthesis techniques, including coupling reactions and purification steps.

Industrial Production Methods

Industrial production methods for this compound are not explicitly detailed in the available literature. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions

cIAP1 Ligand-Linker Conjugates 1 primarily undergoes reactions typical of organic compounds, including:

Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents are not detailed.

Reduction: Reduction reactions may also be possible, depending on the functional groups present.

Substitution: The compound can participate in substitution reactions, particularly at reactive sites on the ligand or linker.

Common Reagents and Conditions

Common reagents and conditions for these reactions include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as alkyl halides or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. Generally, the reactions aim to modify the functional groups on the ligand or linker to enhance the compound’s activity or stability .

Scientific Research Applications

cIAP1 Ligand-Linker Conjugates 1 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of cIAP1 Ligand-Linker Conjugates 1 involves its role as an E3 ubiquitin ligase ligand. It binds to the E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of target proteins . This process is mediated through the ubiquitin-proteasome pathway, which is crucial for maintaining cellular homeostasis .

Comparison with Similar Compounds

Similar Compounds

cIAP1 Ligand-Linker Conjugates 11: Another compound that combines an IAP ligand with a PROTAC linker, used for similar applications.

cIAP1 Ligand-Linker Conjugates 12: Similar in structure and function, also used in the development of SNIPERs.

Uniqueness

cIAP1 Ligand-Linker Conjugates 1 is unique due to its specific ligand and linker combination, which provides distinct binding and degradation properties compared to other similar compounds .

Biological Activity

cIAP1 (cellular inhibitor of apoptosis protein 1) is a member of the inhibitor of apoptosis protein (IAP) family, which plays a crucial role in regulating cell survival and apoptosis. The development of cIAP1 Ligand-Linker Conjugates, particularly cIAP1 Ligand-Linker Conjugates 1, represents a significant advancement in targeted protein degradation strategies, leveraging the unique properties of IAPs and E3 ubiquitin ligases.

Overview of cIAP1 Ligand-Linker Conjugates

cIAP1 Ligand-Linker Conjugates are designed to selectively target and induce the degradation of specific proteins through the ubiquitin-proteasome pathway. These compounds typically consist of an IAP ligand that binds to cIAP1 and a linker that facilitates the recruitment of E3 ligases, enabling the targeted degradation of proteins involved in various cellular processes, including cancer cell survival.

The mechanism by which cIAP1 Ligand-Linker Conjugates exert their biological activity involves several key steps:

- Binding Affinity : The ligand component binds to cIAP1, enhancing its E3 ligase activity.

- Ubiquitination : The conjugate promotes the ubiquitination of target proteins, marking them for degradation by the proteasome.

- Signal Modulation : By degrading specific oncoproteins, these conjugates can modulate signaling pathways critical for cell proliferation and survival.

1. Targeted Degradation in Cancer Cells

Studies have demonstrated that cIAP1 Ligand-Linker Conjugates significantly reduce levels of oncoproteins in various cancer cell lines. For instance, a study reported that treatment with these conjugates led to a marked decrease in the expression of proteins like XIAP and other IAPs in MCF-7 cells after 48 hours, indicating their potential in cancer therapeutics .

2. Comparative Analysis with Other Compounds

| Compound Name | Mechanism | Unique Features |

|---|---|---|

| This compound | E3 ligase targeting | Specific for cIAP1; promotes targeted degradation |

| SNIPER(ER) Compounds | Induces degradation of IAPs | Rapidly reduces levels of both cIAP1 and XIAP |

| AEG40730 | Autoubiquitination facilitator | Reduces RIP1 ubiquitination, promoting apoptosis |

This table highlights how cIAP1 Ligand-Linker Conjugates compare with other compounds targeting IAPs, illustrating their specificity and mechanism .

Biological Activity Assessment

The biological activity of cIAP1 Ligand-Linker Conjugates has been assessed through various experimental approaches:

- Cell Viability Assays : Evaluating the impact on cancer cell survival post-treatment.

- Western Blot Analysis : Measuring protein levels to confirm degradation.

- Flow Cytometry : Analyzing apoptotic markers following treatment.

In one notable experiment, combined silencing of cIAP1 and XIAP resulted in approximately 50% reduction in cell viability compared to untreated controls, underscoring the importance of these proteins in maintaining cancer cell survival .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.